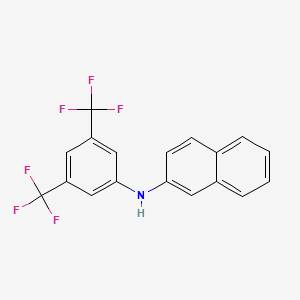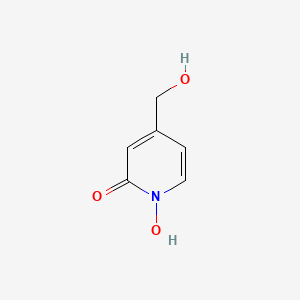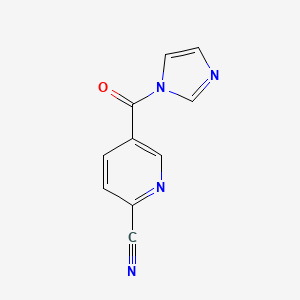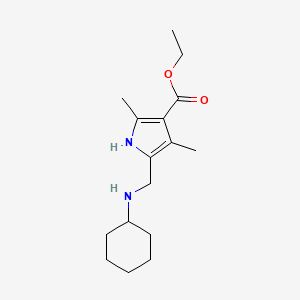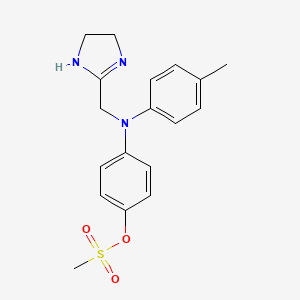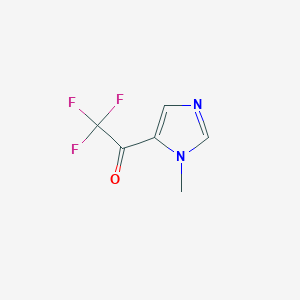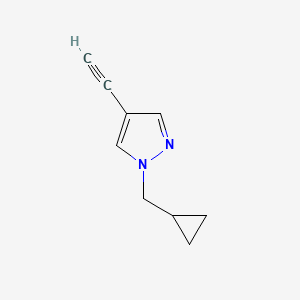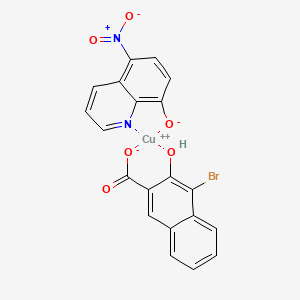
Copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate is a complex organometallic compound This compound is notable for its unique structure, which combines a copper ion with two distinct organic ligands: 4-bromo-3-hydroxynaphthalene-2-carboxylate and 5-nitroquinolin-8-olate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate typically involves the coordination of copper ions with the respective organic ligands. The process generally includes the following steps:
Preparation of Ligands: The ligands, 4-bromo-3-hydroxynaphthalene-2-carboxylic acid and 5-nitroquinolin-8-ol, are synthesized separately through established organic synthesis methods.
Coordination Reaction: The ligands are then reacted with a copper salt, such as copper(II) acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination of the ligands to the copper ion.
Isolation and Purification: The resulting complex is isolated by filtration or precipitation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of
Propriétés
Formule moléculaire |
C20H11BrCuN2O6 |
|---|---|
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
copper;4-bromo-3-hydroxynaphthalene-2-carboxylate;5-nitroquinolin-8-olate |
InChI |
InChI=1S/C11H7BrO3.C9H6N2O3.Cu/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15;12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;/h1-5,13H,(H,14,15);1-5,12H;/q;;+2/p-2 |
Clé InChI |
ZHTGTSKYQDIFAB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2Br)O)C(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])[N+](=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




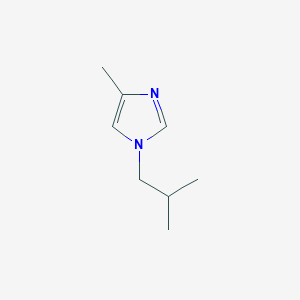

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)
